3-Methyl-2-oxocyclopentanecarbonitrile

Description

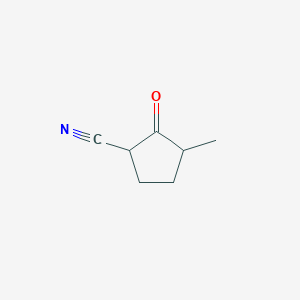

3-Methyl-2-oxocyclopentanecarbonitrile is a cyclic organic compound featuring a cyclopentane backbone substituted with a methyl group at position 3, a ketone (oxo) group at position 2, and a nitrile group. Its molecular formula is C₇H₉NO, with a molecular weight of 123.16 g/mol.

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

3-methyl-2-oxocyclopentane-1-carbonitrile |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-6(4-8)7(5)9/h5-6H,2-3H2,1H3 |

InChI Key |

USHWHXMBAAREQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxocyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxocyclopentanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methyl-2-oxocyclopentanecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Functional Groups: Cyclopentane ring with an amino (-NH₂) group at position 3 and a methyl ester (-COOCH₃) at position 1.

Key Differences :

- Functional Groups: The amino and ester groups in Methyl 3-aminocyclopentanecarboxylate contrast sharply with the oxo and nitrile groups in the target compound. The ester group is less reactive toward nucleophiles compared to nitriles, while the amino group introduces basicity and hydrogen-bonding capability.

- Hazards: Methyl 3-aminocyclopentanecarboxylate is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) . In contrast, 3-Methyl-2-oxocyclopentanecarbonitrile’s nitrile group may pose risks of cyanide release under extreme conditions (e.g., combustion), though specific hazard data is unavailable in the evidence.

- Applications: The amino-ester derivative is used in chemical manufacturing and laboratory settings , while the nitrile-ketone analog is more likely employed in reactions requiring electrophilic cyano groups, such as Strecker syntheses or cycloadditions.

2-Methyl-3-pentanone

CAS Number: 565-69-5 Functional Groups: Linear pentanone backbone with a methyl group at position 2 and a ketone at position 3.

Key Differences :

- Structure and Reactivity: Unlike the cyclic structure of this compound, 2-Methyl-3-pentanone is a linear ketone. The cyclopentane ring’s strain increases the reactivity of the oxo group in the target compound compared to the less-strained linear analog.

- Applications: Linear ketones like 2-Methyl-3-pentanone are commonly used as solvents or intermediates in fragrance synthesis, whereas the cyclic nitrile-ketone structure of the target compound suggests specialized synthetic applications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends: The nitrile group in this compound offers distinct reactivity compared to esters or amino groups in analogs.

- Hazard Profiles: While Methyl 3-aminocyclopentanecarboxylate has documented hazards , the target compound’s safety data remains unaddressed in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.